T-phosphoglucoside

Description

Contextualization of T-Phosphoglucoside within Complex Glycosidic Compounds

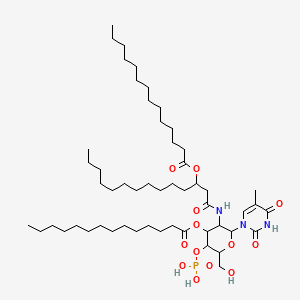

Glycosides are a broad category of molecules where a sugar part (glycone) is linked to a non-sugar part (aglycone). creative-proteomics.com this compound stands out as a highly complex example due to its elaborate structure. It is built upon a beta-D-glucopyranosyl core that is extensively modified. ontosight.ai These modifications include a phosphono group at the 4-position, an O-linked tetradecanoyl (a fatty acid) group at the 3-position, and an amino group at the 2-position which is itself acylated with a complex fatty acid chain. ontosight.ainih.gov Furthermore, a 5-methyluracil moiety, a derivative of the pyrimidine (B1678525) base uracil, is attached to the anomeric carbon of the glucose sugar. ontosight.ainih.gov

This unique combination of a phosphorylated sugar, lipid chains, and a nucleobase derivative classifies this compound as a phosphoglycolipid with a distinct nucleoside-like character. ontosight.ai Such intricate molecular architectures are of significant interest in chemical biology, particularly for investigating carbohydrate-protein interactions and for the development of enzyme inhibitors. ontosight.ai

Significance of Phosphoglucosides in Biological and Chemical Systems

Phosphoglucosides are pivotal in a variety of metabolic and synthetic pathways. In biological systems, they function as key intermediates and signaling molecules. Glucose-6-phosphate, a simple phosphoglucoside, is a central hub in metabolism. sigmaaldrich.com It is the first product of glycolysis and can be directed into the pentose (B10789219) phosphate (B84403) pathway to generate precursors for nucleic acid biosynthesis. nih.govresearchgate.net The glycolipid nature of more complex phosphoglucosides, like this compound, suggests their involvement in the structure and signaling functions of cell membranes. ontosight.ai

Research has also uncovered novel roles for phosphoglucosides in biotransformation. For instance, the nematode Caenorhabditis elegans has been shown to metabolize the soy isoflavone (B191592) genistein (B1671435) into various sugar conjugates, with genistein-7-O-phosphoglucoside being the predominant metabolite. nih.gov This discovery points to a previously unknown biotransformation pathway. nih.gov In bacteria, enzymes such as 6-phospho-β-glycosidases are involved in the intracellular breakdown of 6-phosphoglycosides, which are often imported into the cell via phosphoenolpyruvate (B93156) phosphotransferase systems (PEP-PTSs). rcsb.org

From a chemical and biotechnological standpoint, phosphoglucosides are valuable targets for synthesis. Glycoside phosphorylases are enzymes that can be harnessed for the efficient production of these compounds. researchgate.net Synthetic chemistry has also made significant strides; for example, the stereoselective synthesis of α-d-phosphoglycosides is a critical step in the creation of nucleotide diphosphate (B83284) (NDP) uronic acids. acs.orgnih.gov This line of research is particularly promising for developing inhibitors of key enzymes that are implicated in antibiotic resistance. acs.orgnih.gov

Current Gaps and Future Perspectives in this compound Research

While the chemical structure of this compound is well-defined, specific research into its biological functions and applications is limited. ontosight.ainih.gov Its complex structure, however, opens several avenues for future investigation. The glycolipid component suggests a potential role in cell membrane biology, while the nucleoside-like moiety makes it an interesting candidate for antiviral drug development. ontosight.ai Further research is required to explore these potential applications and to determine its specific roles in biochemical pathways. ontosight.ai

More broadly, the field of phosphoglucosides is an active area of research. There is ongoing work to discover and characterize new enzymes for their synthesis and modification, which could lead to more efficient biotechnological production methods. researchgate.net The demonstrated success in synthesizing complex phosphoglycoside-derived molecules, such as NDP-uronic acids, highlights the potential for creating novel bioactive compounds, including enzyme inhibitors to combat challenges like antibiotic resistance. nih.gov The identification of unique metabolic pathways in organisms like C. elegans underscores that our understanding of how different species process and conjugate molecules is still evolving, presenting exciting opportunities for discovery. nih.gov

Properties

CAS No. |

130748-45-7 |

|---|---|

Molecular Formula |

C53H96N3O13P |

Molecular Weight |

1014.3 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate |

InChI |

InChI=1S/C53H96N3O13P/c1-5-8-11-14-17-20-22-25-28-31-34-37-46(59)66-43(36-33-30-27-24-19-16-13-10-7-3)39-45(58)54-48-50(68-47(60)38-35-32-29-26-23-21-18-15-12-9-6-2)49(69-70(63,64)65)44(41-57)67-52(48)56-40-42(4)51(61)55-53(56)62/h40,43-44,48-50,52,57H,5-39,41H2,1-4H3,(H,54,58)(H,55,61,62)(H2,63,64,65) |

InChI Key |

RKIDXYXMBDSQCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)N2C=C(C(=O)NC2=O)C)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Biosynthetic and Enzymatic Pathways Governing Phosphoglucoside Formation and Modification

Enzymatic Glycosylation Processes Leading to Phosphoglucoside Precursors

The initial steps in the formation of many complex glycosides, which can be precursors to phosphoglucosides, involve enzymatic glycosylation. This process is primarily mediated by UDP-glycosyltransferases.

UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule, forming a glycosidic bond. nih.govnih.gov In the biosynthesis of O-glucosides, UGTs play a pivotal role by attaching a glucose moiety to a hydroxyl group of a substrate. nih.gov This O-glucosylation is often a critical and initial step in the synthesis of more complex molecules like flavanone (B1672756) disaccharides in plants. nih.gov

For instance, in citrus fruits, flavonoid 7-O-glucosylation is an essential prerequisite for the synthesis of the most abundant flavonoid glycosides. nih.gov Researchers have identified and characterized several novel flavonoid 7-O-glucosyltransferase genes (7GlcTs) from pummelo, demonstrating their wide catalytic activities towards various flavonoid substrates. nih.gov These enzymes belong to the UGT family and specifically transfer a glucose unit from UDP-glucose to the 7-hydroxy position of a flavonoid. nih.gov The phylogenetic analysis of UGTs from citrus and other plants has helped to classify them into distinct groups based on their function, such as 3-O-glycosyltransferases (3GTs), 5-O-glycosyltransferases (5GTs), and 7-O-glycosyltransferases (7GTs). nih.gov

| Enzyme Class | Function | Example Substrate(s) | Source Organism(s) |

| UDP-Glycosyltransferases (UGTs) | Catalyze the transfer of a glycosyl group from UDP-glucose to an acceptor molecule. | Flavonoids, Phenols | Citrus, Arabidopsis thaliana, Camellia sinensis |

| Flavonoid 7-O-glucosyltransferase (7GlcT) | Specifically glycosylates the 7-hydroxy position of flavonoids. | Flavonols, Flavanones | Citrus |

Phosphorylation Events in Phosphoglucoside Assembly

Following glycosylation, or in some pathways preceding it, phosphorylation is a key modification in the assembly of phosphoglucosides. This step is crucial for activating the sugar moiety and is primarily carried out by kinases.

Hexokinases are enzymes that catalyze the phosphorylation of hexoses (six-carbon sugars) by transferring a phosphate (B84403) group from ATP to the sugar. wikipedia.orgproteopedia.org The most common reaction catalyzed by hexokinases is the phosphorylation of glucose to produce glucose-6-phosphate. wikipedia.orgdoubtnut.com This reaction is the first committed step in glycolysis and is essential for cellular glucose metabolism. wikipedia.orgproteopedia.org

The phosphorylation of glucose to glucose-6-phosphate serves two main purposes in the context of phosphoglucoside biosynthesis. Firstly, it "traps" the glucose molecule within the cell, as the negatively charged phosphate group prevents it from easily crossing the cell membrane. wikipedia.org Secondly, it activates the glucose molecule, making it more reactive for subsequent enzymatic reactions. Hexokinases exhibit an "induced fit" mechanism, where the binding of glucose induces a conformational change in the enzyme that facilitates the phosphoryl transfer from ATP. youtube.com There are different isozymes of hexokinase, such as hexokinase I, II, III, and IV (glucokinase), which have different kinetic properties and tissue distributions. proteopedia.orgdoubtnut.com

| Enzyme | Function | Substrate(s) | Product(s) | Key Characteristics |

| Hexokinase | Phosphorylates hexoses. | Glucose, ATP | Glucose-6-phosphate, ADP | Low Km for glucose, inhibited by glucose-6-phosphate. doubtnut.com |

| Glucokinase | A specific type of hexokinase in the liver. | Glucose, ATP | Glucose-6-phosphate, ADP | High Km for glucose, not inhibited by glucose-6-phosphate. doubtnut.com |

Phosphorylase-Mediated Synthesis of Phosphoglycosides

An alternative pathway for the synthesis of glycosidic bonds involves phosphorylases. These enzymes catalyze the reversible phosphorolysis of glycosidic bonds, using inorganic phosphate to break the bond and form a sugar 1-phosphate. mdpi.comcazypedia.org

Recent research has expanded the known diversity of phosphorylases. asm.orgnih.govnih.gov A notable discovery is Glucosylglycerate Phosphorylase (GGP) from the bacterium Meiothermus silvanus. asm.orgnih.govnih.gov Initially presumed to be a sucrose (B13894) phosphorylase, this enzyme was found to have a novel specificity for glucosylglycerate. asm.orgnih.govnih.gov GGP catalyzes the reversible phosphorolysis of glucosylglycerate to form glucose-1-phosphate and glycerate. asm.orgnih.gov This enzyme is believed to play a role in the metabolism of glucosylglycerate, a compatible solute that protects cells from environmental stress. asm.orgnih.govnih.gov The discovery of GGP and other novel phosphorylases, such as 2-O-glucosylglycerol phosphorylase (GGoP), highlights the potential for these enzymes in biocatalytic processes. mdpi.com

| Enzyme | Source Organism | Substrate | Products | Significance |

| Glucosylglycerate Phosphorylase | Meiothermus silvanus | Glucosylglycerate | Glucose-1-phosphate, Glycerate | Novel specificity, role in compatible solute metabolism. asm.orgnih.gov |

| 2-O-glucosylglycerol Phosphorylase | Marinobacter adhaerens | Glucosylglycerol | Glucose-1-phosphate, Glycerol | Involved in the catabolism of a compatible solute. mdpi.com |

Glycoside phosphorylases employ a double displacement mechanism for the transfer of a glycosyl residue, which results in a net retention of the anomeric configuration. mdpi.comcazypedia.org The catalytic process can be broken down into two main steps:

Glycosylation: A nucleophilic residue in the enzyme's active site (often an aspartate or glutamate) attacks the anomeric carbon of the substrate. This leads to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. The leaving group (the aglycone) is released. cazypedia.orgnih.gov

Deglycosylation: An incoming nucleophile, which in the case of phosphorolysis is inorganic phosphate, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This displaces the enzymatic nucleophile and releases the sugar 1-phosphate product. cazypedia.orgnih.gov

This mechanism allows for the reversible reaction, where sugar 1-phosphates can serve as donors for the synthesis of new glycosidic bonds in a process called reverse phosphorolysis. nih.govnih.gov

Genetic and Molecular Determinants of Phosphoglucoside Biosynthetic Machinery

The biosynthesis and modification of phosphoglucosides are intricate processes governed by a sophisticated network of genetic and molecular determinants. These elements orchestrate the expression and activity of the enzymatic machinery responsible for the formation and subsequent alteration of these phosphorylated sugar derivatives. Elucidating these regulatory mechanisms is crucial for understanding the physiological roles of phosphoglucosides in various organisms.

In bacteria, particularly in Escherichia coli, the metabolism of β-glucosides is a well-studied model for phosphoglucoside biosynthesis. The genes responsible for the uptake and hydrolysis of these compounds are often organized into operons, allowing for coordinated regulation. The bgl operon in E. coli is a classic example, responsible for the catabolism of aromatic β-glucosides like salicin (B1681394) and arbutin (B1665170). The core components of this system include genes encoding a permease for transport of the β-glucoside into the cell and a phospho-β-glucosidase for the cleavage of the glycosidic bond of the phosphorylated substrate.

The expression of the bgl operon is tightly regulated, often remaining silent in wild-type strains under normal laboratory conditions. Activation of the operon can be triggered by mutations in the regulatory regions, highlighting the complex genetic control mechanisms in place. For instance, the presence of specific β-glucosides can induce the expression of the necessary enzymes, demonstrating a substrate-inducible regulatory system.

In the nematode Caenorhabditis elegans, the formation of phosphoglucosides has been identified as a novel biotransformation pathway for xenobiotics. nih.gov This discovery suggests a different physiological role for phosphoglucosides, implicating them in detoxification and defense mechanisms. The genetic and molecular determinants of this pathway in C. elegans are an active area of research, with studies aiming to identify the specific glucosyltransferases and kinases involved in the synthesis of these unique conjugates.

The regulation of enzymes involved in the precursor supply for phosphoglucoside synthesis is also a critical aspect. For example, phosphoglucoisomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate, plays a key role in partitioning carbon into various metabolic pathways, including those that provide the glucose moiety for phosphoglucoside formation. nih.govfrontiersin.org The genetic and allosteric regulation of such enzymes ensures that the building blocks for phosphoglucoside biosynthesis are available in appropriate quantities.

The following tables provide a summary of key genetic determinants and their functions in the context of phosphoglucoside biosynthesis and metabolism.

| Gene/Operon | Organism | Function | Regulatory Mechanism |

| bgl operon | Escherichia coli | Encodes enzymes for the transport and hydrolysis of aromatic β-glucosides. | Substrate-inducible; often silent in wild-type strains and activated by mutations. |

| bglD | Escherichia coli | Structural gene for phospho-β-glucosidase A. nih.gov | Regulated by the bglE locus. nih.gov |

| bglE | Escherichia coli | Regulatory site determining the hyperproduction of phospho-β-glucosidase A. nih.gov | Appears to have a regulatory effect on the expression of the bglD gene. nih.gov |

| Enzyme | Substrate(s) | Function in Phosphoglucoside Metabolism |

| Phospho-β-glucosidase A | Phosphorylated aromatic β-glucosides | Hydrolysis of the glycosidic bond. nih.gov |

| Phospho-β-glucosidase B | Phosphorylated aromatic β-glucosides | Hydrolysis of the glycosidic bond. nih.gov |

| β-glucoside permease I | Aromatic β-glucosides | Transport of β-glucosides into the cell. nih.gov |

| Phosphoglucoisomerase | Fructose 6-phosphate, Glucose 6-phosphate | Isomerization to provide glucose-6-phosphate for various pathways. nih.govfrontiersin.org |

Metabolic Fates and Biotransformational Dynamics of T Phosphoglucoside Analogs in Biological Systems

Conjugative Metabolism in Model Organisms (e.g., Caenorhabditis elegans)

Conjugation reactions are a key step in phase II of xenobiotic metabolism, where a molecule is attached to the foreign compound to increase its water solubility and facilitate its excretion. In C. elegans, a distinct form of conjugation involving phosphoglucosides has been observed.

Formation of Phosphoglucoside Derivatives (e.g., TBZ-O-Phosphoglucoside, Genistein-7-O-Phosphoglucoside)

Studies have shown that C. elegans can metabolize various xenobiotics into phosphoglucoside derivatives. For instance, the soy isoflavone (B191592) genistein (B1671435) is extensively metabolized by C. elegans into several sugar conjugates, with the most prominent being genistein-7-O-phosphoglucoside. plos.orgnih.gov When exposed to genistein, the nematode produces at least 11 different metabolites, the majority of which are genistein-O-glucosides. plos.orgnih.gov Among these, genistein-7-O-phosphoglucoside is the dominant metabolite, indicating that this is a primary conjugation pathway in the worm. plos.orgnih.gov

Similarly, the anthelmintic drug thiabendazole (B1682256) (TBZ) undergoes biotransformation in C. elegans that can lead to the formation of a hydroxylated TBZ metabolite and its subsequent glucose conjugate. semanticscholar.org While the direct formation of TBZ-O-phosphoglucoside is not explicitly detailed as the final product in the provided information, the formation of a glucose conjugate following hydroxylation is a critical step. semanticscholar.org This suggests a pathway where phosphorylation could potentially follow glucosidation. The metabolism of another benzimidazole (B57391) drug, albendazole, has also been shown to involve the addition of a glucose moiety in C. elegans. plos.org

This formation of phosphoglucosides appears to be a two-step process. First, a UDP-glycosyltransferase (UGT) likely catalyzes the creation of an O-glucoside. researchgate.net Following this, a hexokinase may phosphorylate the glucose part of the molecule. researchgate.net

Enzymatic Systems Involved in Phosphoglucoside Metabolism

The biotransformation of xenobiotics into phosphoglucosides involves specific enzymatic pathways. While the complete enzymatic machinery is still under investigation, key enzyme families have been implicated.

Cytochrome P450-Dependent Oxidation Pathways

Cytochrome P450 (CYP) enzymes are a large family of proteins that play a central role in the phase I metabolism of a wide array of compounds. nih.govmdpi.com These enzymes typically catalyze oxidation reactions, such as hydroxylation, which introduce or expose functional groups on xenobiotics, preparing them for phase II conjugation. mhmedical.com In the context of phosphoglucoside formation in C. elegans, CYP-dependent oxidation is a crucial initial step for some substrates. For example, the metabolism of thiabendazole (TBZ) involves hydroxylation by a CYP enzyme, specifically CYP-35D1, before the formation of a glucose conjugate. semanticscholar.org However, for a compound like genistein, which already possesses hydroxyl groups, the formation of hydroxylated metabolites by CYP enzymes was not detected in C. elegans, suggesting this pathway is not always a prerequisite. plos.orgnih.gov

Efflux Mechanisms for Phosphoglucoside Elimination

Once formed, the hydrophilic phosphoglucoside conjugates need to be transported out of the cells and the organism. Efflux pumps, which are transport proteins in the cell membrane, are responsible for this process. nih.gov In C. elegans, P-glycoprotein (PGP) efflux transporters are important for drug clearance. mdpi.com While the direct efflux of phosphoglucoside derivatives by specific transporters has not been fully elucidated, the general mechanisms of xenobiotic metabolite excretion in C. elegans point towards the involvement of ABC transporters like PGP-1. mdpi.com These transporters actively move substances out of the cell, contributing to the elimination of metabolized compounds. nih.gov

Elucidation of Novel Biotransformation Pathways for Xenobiotics Resulting in Phosphoglucosides

The discovery of phosphoglucoside formation in C. elegans represents a novel biotransformation pathway for xenobiotics that is not typically seen in mammals. plos.orgnih.govresearchgate.net This pathway highlights the diversity of metabolic strategies across different species. The process generally involves an initial phase I reaction, such as oxidation, followed by a phase II conjugation with a sugar, which is then phosphorylated. nih.gov

In the case of genistein, C. elegans produces not only the dominant genistein-7-O-phosphoglucoside but also other sugar conjugates like genistein-di-O-glycosides and a genistein-O-disaccharide. plos.orgnih.gov This indicates a complex and previously unknown xenobiotic defense system in the nematode. researchgate.net The formation of these phosphoglucoside derivatives is a significant departure from the glucuronide and sulfate (B86663) conjugates typically formed in mammals. plos.orgnih.govresearchgate.net

Comparative Analysis of Phosphoglucoside Metabolic Profiles Across Species

The metabolic profiles of xenobiotics can vary significantly between different species. A comparative analysis reveals distinct differences in how organisms handle foreign compounds.

For instance, the metabolism of the isoflavone genistein in C. elegans results primarily in glucosides and phosphoglucosides. nih.govresearchgate.net In stark contrast, mammals metabolize genistein mainly into glucuronides and sulfates. nih.govresearchgate.net Furthermore, microbial metabolism in the human gut produces different breakdown products of genistein, which were not detected in C. elegans. nih.gov

Similarly, a study on the metabolism of trans-resveratrol showed that C. elegans produced at least nine different sugar conjugates, with RES-phosphoglucoside and RES-3-glucoside being the most common. researchgate.net In mice, however, the metabolic profile was dominated by sulfate and glucuronide conjugates. researchgate.net Interestingly, the fruit fly Drosophila melanogaster showed a similar metabolic profile to C. elegans, forming phosphoglucoside and 3-O-glucoside conjugates of resveratrol, though to a lesser extent. researchgate.net

The biotransformation of benzimidazole anthelmintics also shows species-specific differences, although glucose conjugation appears to be a common pathway in nematodes. scienceopen.com Both C. elegans and the parasitic nematode Haemonchus contortus metabolize several benzimidazoles into hexose (B10828440) conjugates. scienceopen.com This suggests that while phosphoglucosidation as a major pathway might be more specific to certain organisms like C. elegans, the underlying glucosidation step is more conserved among nematodes.

Table of Genistein Metabolites in C. elegans

| Metabolite | Proposed Structure |

|---|---|

| M5 | Genistein-7-O-phosphoglucoside |

| M10 | Genistein-7-O-β-D-glucoside |

| M8, M9 | Genistein-O-glycosides |

| M4 | Genistein-O-phosphodisaccharide |

Data sourced from studies on genistein metabolism in C. elegans. plos.orgnih.gov

Table of Comparative Xenobiotic Metabolism

| Compound | C. elegans Metabolites | Mammalian Metabolites |

|---|---|---|

| Genistein | Glucosides, Phosphoglucosides | Glucuronides, Sulfates |

| trans-Resveratrol | Phosphoglucosides, Glucosides | Sulfate and glucuronide conjugates |

This table provides a simplified comparison of major metabolic pathways. nih.govresearchgate.net

Enzymology and Mechanistic Studies of Enzymes Interacting with Phosphoglucosides

Characterization of Phosphoglycoside Hydrolases and Glucosidases

Phosphoglycoside hydrolases and glucosidases are enzymes that catalyze the cleavage of glycosidic bonds in phosphorylated glucose derivatives. Their identification and functional analysis are key to understanding their physiological roles.

In the bacterium Bacillus subtilis, four distinct aryl-phospho-β-D-glucosidases have been identified using 4-methylumbelliferyl-phospho-β-D-glucopyranoside as a substrate. nih.gov Two of these enzymes are the products of the bglA and bglH genes. nih.govuniprot.org The other two are encoded by the yckE and ydhP genes. nih.gov Together, these four genes are responsible for over 99.9% of the glucosidase activity on aryl-phospho-β-D-glucosides in this bacterium. nih.gov

The expression patterns of these genes vary. The yckE gene is expressed at a low and constant level throughout different growth phases, while ydhP expression increases during the stationary phase of growth. nih.gov Functionally, strains of B. subtilis lacking the bglA, bglH, and yckE genes showed impaired growth on aryl-β-D-glucosides as the sole carbon source. nih.gov The enzymes BglA and BglH are the primary contributors to the hydrolysis of 4-methylumbelliferyl-phospho-β-D-glucopyranoside (MUG-P) in late-exponential or stationary-phase B. subtilis cells. uniprot.org These enzymes, also known as 6-phospho-beta-glucosidases, can hydrolyze substrates like phosphoarbutin and phosphosalicin. uniprot.orguniprot.org

**Table 1: Aryl-Phospho-β-D-Glucosidases in *Bacillus subtilis***

| Gene | Enzyme | Expression Characteristics | Functional Notes |

|---|---|---|---|

| bglA | BglA | Induced by aryl-β-D-glucosides. researchgate.net | Major contributor to MUG-P hydrolysis. uniprot.org Essential for growth on some aryl-β-D-glucosides. nih.gov |

| bglH | BglH | Induced by aryl-β-D-glucosides. researchgate.net | Major contributor to MUG-P hydrolysis. uniprot.org |

| yckE | BglC | Low, constant expression. nih.gov | Not essential for growth on arbutin (B1665170) and salicin (B1681394). uniprot.org |

| ydhP | YdhP | Expressed at low levels, increases in stationary phase. nih.gov | Not induced by aryl-β-D-glucosides. nih.gov |

Glycoside Hydrolase Family 4 (GH4) is a unique family of enzymes that includes 6-phospho-α-glucosidases and 6-phospho-β-glucosidases, among others. cazypedia.org A defining feature of GH4 enzymes is their requirement for NAD+ and a divalent metal ion, such as Mn2+, for their catalytic activity. cazypedia.orgportlandpress.com These enzymes exhibit diverse substrate specificities, with some members capable of hydrolyzing both α- and β-anomeric linkages. cazypedia.orgnih.gov

GH4 enzymes employ an unusual catalytic mechanism involving oxidation at the C3 position of the glycone, facilitated by a base/metal-bound hydroxide (B78521) and hydride transfer to NAD+. portlandpress.com This mechanism allows them to act on a wide range of glycosides. portlandpress.com Phylogenetic analysis has categorized GH4 enzymes into subgroups based on substrate specificity, which often correlates with specific amino acid motifs at the active site. nih.gov For instance, 6-phospho-α-glucosidases often have a CDMP motif, while 6-phospho-β-glucosidases typically have a CN(V/I)P motif. nih.gov

Some bacteria utilize the phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS) to transport and phosphorylate disaccharides. ebi.ac.uk The resulting phospho-disaccharides are then hydrolyzed by GH4 glycoside hydrolases. ebi.ac.uk

Table 2: Substrate Specificities within GH4 Family

| Enzyme Subgroup | Example Enzyme | Typical Substrate | Key Features |

|---|---|---|---|

| 6-phospho-α-glucosidase | GlvA (Bacillus subtilis) | Phosphorylated α-glucosides | Requires NAD+ and Mn2+. ebi.ac.uk |

| 6-phospho-β-glucosidase | BglT (Thermotoga maritima) | Phosphorylated β-glucosides | Can hydrolyze both α- and β-anomers. cazypedia.org |

| α-glucosidase | AglA (Thermotoga maritima) | α-glucosides | Part of the diverse GH4 family. cazypedia.org |

| α-glucuronidase | TmAgu4B (Thermotoga maritima) | α-D-glucuronic acid | Exhibits high activity at pH 8.0 and 90°C. portlandpress.com |

Structural Biology of Phosphoglucoside-Binding Enzymes

The three-dimensional structures of enzymes that bind phosphoglucosides provide invaluable insights into their catalytic mechanisms and substrate recognition.

X-ray crystallography has been instrumental in elucidating the structures of several GH4 enzymes. cazypedia.org These structures reveal a conserved Rossman-fold domain, which is characteristic of NAD(P)-binding proteins. portlandpress.comebi.ac.uk Crystallographic data are available for enzymes like the Thermotoga maritima α-glucosidase AglA and the Bacillus subtilis 6-phospho-α-glucosidase GlvA. cazypedia.org

The crystal structure of TmAgu4B, an α-D-glucuronidase from Thermotoga maritima, has been solved in its apo form, its NADH-bound holo form, and in a ternary complex with NADH and the product D-glucuronic acid. portlandpress.com These structures highlight the conformational changes necessary to achieve a catalytically competent state. portlandpress.com They also show how specific residues, such as a unique arginine residue, govern the recognition of the glucopyranosiduronic acid. portlandpress.com Docking studies with Thermotoga maritima β-glucosidase (BglA) have suggested the involvement of glutamate (B1630785) residues in the catalytic reaction, with other residues like asparagine, serine, tyrosine, and tryptophan participating in hydrogen bonding with substrates. jmb.or.kr

Molecular dynamics (MD) simulations provide a dynamic view of enzyme function, complementing the static pictures from crystallography. rsc.orgmdpi.com For instance, MD simulations of α-phosphoglucomutase (α-PGM) have shown that the apo-de-phosphorylated form of the enzyme is more flexible than the apo-phosphorylated form. nih.gov This increased flexibility in the transient dephosphorylated state leads to an expansion of the binding pocket, which is thought to facilitate the rotation of the glucose-1,6-bisphosphate intermediate within the active site. nih.gov

Normal mode analysis of phosphoglucomutase from Leishmania major has also been used to study the conformational variability of its fourth domain, which is believed to be crucial for the enzyme's catalytic function. nih.gov These computational approaches are powerful tools for understanding the intricate conformational changes that occur during the catalytic cycle of phosphoglucoside-binding enzymes. rsc.orgmdpi.com

Kinetic and Mechanistic Investigations of Phosphorylase and Glycosyltransferase Activity on Phosphoglucosides

Phosphorylases and glycosyltransferases are two other important classes of enzymes that act on phosphoglucosides, playing roles in both the breakdown and synthesis of glycosidic bonds.

Glycogen phosphorylase, a key enzyme in glycogenolysis, catalyzes the release of glucose-1-phosphate from glycogen. nih.govwikipedia.org Its activity is regulated by both allosteric effectors and reversible phosphorylation. wikipedia.org Kinetic studies of phosphorylase a have been conducted to understand its mechanism of action. nih.gov

Glycosyltransferases catalyze the transfer of sugar moieties from an activated donor, such as a nucleotide diphospho-sugar or a sugar phosphate (B84403), to an acceptor molecule. nih.govgoogle.com The formation of phosphoglucosides as metabolic products has been observed in organisms like Caenorhabditis elegans. plos.orgnih.gov It is proposed that this occurs in a two-step process: first, a UDP-glycosyltransferase generates an O-glucoside, which is then phosphorylated by a hexokinase. plos.org Kinetic studies on β-1,4-glucan phosphorylase and β-1,3-glucan phosphorylase have demonstrated their ability to use various sugar-1-phosphates as donor substrates for the synthesis of novel oligosaccharides. d-nb.info The kinetic efficiency of these reactions can be low, but the enzymes can be produced in large quantities, making them useful for synthetic purposes. d-nb.info Various assays, including colorimetric methods, are available to determine the kinetics of glycosyltransferase activity. mdpi.comnih.gov

Biotechnological Applications and Chemoenzymatic Synthesis of Phosphoglucosides

Enzymatic Approaches for the Synthesis of Phosphoglycosides

The synthesis of phosphoglycosides, a class of molecules with significant biological and biotechnological interest, has been greatly advanced through the use of enzymatic approaches. These biocatalytic methods offer high selectivity and efficiency under mild reaction conditions, often surpassing the capabilities of traditional chemical synthesis.

Utilizing Phosphorylases for Glycodiversification

Glycoside phosphorylases (GPs) are key enzymes in the biotechnological production of diverse carbohydrate structures. mdpi.commdpi.com These enzymes catalyze the reversible cleavage of a glycosidic bond by inorganic phosphate (B84403) (phosphorolysis). nih.gov The reversibility of this reaction is a cornerstone of their utility, allowing for the synthesis of new glycosidic bonds in a process termed "reverse phosphorolysis". mdpi.commdpi.com This process is particularly advantageous as it utilizes relatively inexpensive sugar-1-phosphates as donor substrates, circumventing the need for costly activated sugars like nucleotide sugars that are required by glycosyltransferases. mdpi.com

The application of GPs enables a high degree of "glycodiversification," which is the creation of a wide array of oligosaccharides and glycoconjugates. mdpi.commdpi.com By selecting phosphorylases with different specificities and by using various acceptor molecules, a broad spectrum of phosphoglucosides can be generated. nih.gov For instance, different phosphorylases can synthesize various d-Glc-d-Glc disaccharide linkages, such as those found in maltose, cellobiose, and laminaribiose. researchgate.net This enzymatic strategy allows for the green and often one-pot conversion of inexpensive sugars into more valuable and complex phosphoglycosides. nih.gov

The pathways of several glycoside phosphorylases can be coupled, where the glycosyl phosphate product of one enzyme serves as the substrate for another. nih.gov This sharing of a common intermediate enhances the synthetic potential of these biocatalysts. Furthermore, the acceptor specificity of some phosphorylases can be relaxed, allowing for the creation of unnatural glycosidic linkages and further expanding the accessible range of phosphoglucoside structures. nih.gov

Development of Biocatalytic Systems for Phosphoglucoside Production

The development of robust biocatalytic systems is crucial for the efficient production of phosphoglucosides on a larger scale. mdpi.com These systems often involve the integration of multiple enzymes into a cascade, where the product of one reaction becomes the substrate for the next. nih.gov This one-pot approach minimizes the need for intermediate purification steps, reduces waste, and can overcome thermodynamic limitations of individual reactions. nih.gov

Recent advancements have focused on creating both in vitro and in cellulo bioproduction strategies. mdpi.com For example, whole-cell biocatalyst systems are being engineered to produce complex molecules. In one instance, Escherichia coli was metabolically engineered to produce thymidine (B127349) by manipulating the de novo biosynthesis pathway and deleting genes responsible for its degradation, such as thymidine phosphorylase. nih.gov Such engineered microbial systems can be adapted for the production of specific phosphoglucosides by introducing the necessary phosphorylase and other pathway enzymes.

Strategies for Targeted Design and Production of T-Phosphoglucoside Analogs

The targeted design and production of analogs of specific phosphoglucosides, such as this compound (thymidyl phosphoglucoside), are driven by the need for molecules with tailored properties for research and therapeutic applications. Chemoenzymatic synthesis, which combines the precision of biocatalysts with the versatility of chemical synthesis, is a powerful strategy for creating these analogs. rsc.orgnih.gov

This approach allows for the introduction of specific modifications that would be difficult to achieve through purely chemical or biological means. For instance, analogs of this compound can be created by modifying either the thymidine base or the glucose moiety. The synthesis of nucleoside analogs is a well-established field, and these modified nucleosides can then be used as substrates in enzymatic reactions. nih.gov Enzymes with relaxed substrate specificity are particularly valuable in this context, as they can accept these unnatural substrates to generate novel phosphoglucoside analogs. rsc.org

A key enzyme in the metabolism of thymidine is thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). proteopedia.orgtocris.com Another important enzyme is thymidine phosphorylase, which is involved in the pyrimidine (B1678525) nucleoside metabolism. nih.gov The study and inhibition of these enzymes are important in cancer therapy. tocris.comnih.gov Therefore, this compound analogs are of great interest as potential inhibitors or probes for these enzymes.

The production of these analogs can be achieved through multi-enzyme cascade reactions. nih.gov For example, an engineered aldolase (B8822740) has been used in a biocatalytic cascade to synthesize 2'-functionalized nucleoside analogues. nih.gov Similarly, a chemoenzymatic strategy using a β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase has been employed to create a library of unnatural Manβ1,4GlcNAc analogues, demonstrating the potential for generating diverse phosphoglycoside structures. soton.ac.uk By carefully selecting and engineering enzymes and designing modified substrates, a wide range of this compound analogs can be produced for various applications.

Potential for Phosphoglucosides as Probes in Biochemical Research

Phosphoglucosides and their analogs represent a versatile class of molecules with significant potential as biochemical probes. promega.com.au These molecular tools are designed to selectively interact with specific biological targets, such as proteins, allowing researchers to investigate their function in complex biological systems. promega.com.au

In the context of T-phosphoglucosides, these molecules can serve as valuable probes for studying the enzymes involved in nucleotide metabolism, particularly thymidylate synthase (TS) and thymidine phosphorylase. proteopedia.orgnih.gov By designing this compound analogs that act as inhibitors or substrates, researchers can elucidate the catalytic mechanisms of these enzymes and their roles in DNA synthesis and repair. proteopedia.org Given that TS is a critical target for cancer chemotherapy, such probes are instrumental in the discovery and validation of new drug targets. tocris.comwikipedia.org

The functionalization of phosphoglucosides allows for their use in a variety of assay formats. For example, the introduction of fluorescent groups can enable the visualization and tracking of these molecules within cells, providing insights into their uptake, localization, and interaction with target proteins. nih.gov Thioglycosides, which are analogs where the glycosidic oxygen is replaced by sulfur, are often resistant to enzymatic hydrolysis and can be used to trap enzyme-substrate complexes for structural and biological studies. soton.ac.uk The "reverse thiophosphorylase" activity of some glycoside phosphorylases has been harnessed to synthesize such stable thioglycoside linkages. soton.ac.uk

The development of high-quality chemical probes is essential for advancing biomedical research. promega.com.auicr.ac.uk Phosphoglucosides, with their inherent biological relevance and the potential for targeted modification, are well-suited for this purpose. Their application can range from fundamental studies of enzyme function to the high-throughput screening of potential therapeutic agents.

Future Directions and Emerging Research Frontiers for T Phosphoglucoside

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

A holistic understanding of T-phosphoglucoside's function necessitates looking beyond its isolated properties and examining its interactions within the complex network of cellular components. The integration of various "omics" technologies, such as metabolomics and proteomics, offers a powerful strategy to achieve this comprehensive view. theanalyticalscientist.comsemanticscholar.org By simultaneously analyzing the global profiles of metabolites and proteins in response to changes in this compound levels, researchers can begin to map the intricate biochemical pathways and signaling cascades it influences. nih.govyoutube.com

Metabolomics, the large-scale study of small molecules, can reveal subtle shifts in metabolic pathways that are directly or indirectly affected by this compound. nih.gov For instance, fluctuations in this compound could correlate with changes in central carbon metabolism, amino acid synthesis, or lipid profiles, providing clues to its physiological roles. nih.govnih.gov Proteomics, on the other hand, can identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. nih.gov This could uncover novel protein binding partners, enzymes that metabolize this compound, or downstream effectors of its activity. researchgate.net

The true power of this approach lies in the integration of these multi-omics datasets. nih.govmdpi.commdpi.com By combining metabolomic and proteomic data, researchers can construct detailed models of the cellular machinery that interacts with this compound. nih.gov This integrated analysis can help to identify key regulatory hubs and feedback loops, offering a more complete picture of its biological impact. youtube.com For example, an increase in this compound might be linked to the upregulation of a specific enzyme (identified through proteomics) and a corresponding increase in a particular metabolic product (detected through metabolomics).

Table 1: Illustrative Applications of Omics in this compound Research

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Metabolomics | How does this compound affect cellular metabolism? | Identification of altered metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway). nih.gov |

| Proteomics | What proteins interact with or are regulated by this compound? | Discovery of novel binding partners, enzymes, and signaling proteins. nih.govresearchgate.net |

| Multi-omics Integration | What is the integrated cellular response to this compound? | Construction of comprehensive network models of this compound's biological function. nih.govmdpi.com |

Development of High-Throughput Screening Methods for Phosphoglucoside-Modifying Enzymes

The discovery and characterization of enzymes that synthesize, degrade, or otherwise modify this compound are crucial for understanding its regulation and function. High-throughput screening (HTS) methods are instrumental in accelerating this process, enabling the rapid testing of large libraries of enzymes or potential inhibitors. rsc.orgh1.coyoutube.com

Traditional enzyme assays are often laborious and not easily scalable. researchgate.net In contrast, HTS assays are designed for automation and miniaturization, allowing for the screening of thousands of samples in a short period. youtube.com For phosphoglucoside-modifying enzymes, such as glycosyltransferases, a variety of HTS-compatible assay formats have been developed. researchgate.netbellbrooklabs.com These often rely on fluorescence or luminescence-based readouts that are sensitive and easily quantifiable. whiterose.ac.uknih.gov

One common strategy involves the use of coupled enzyme assays, where the product of the primary enzymatic reaction is used as a substrate for a secondary enzyme that generates a detectable signal. whiterose.ac.uk Another approach utilizes labeled substrates, where the transfer of a labeled sugar moiety can be detected directly. nih.gov The development of generic assays that detect common reaction products, such as uridine (B1682114) diphosphate (B83284) (UDP), has also broadened the applicability of HTS to a wider range of glycosyltransferases. researchgate.net

The implementation of these HTS platforms will be critical for several areas of this compound research. They can be used to:

Screen diverse microbial genomes for novel enzymes with phosphoglucoside-modifying activity.

Perform directed evolution experiments to engineer enzymes with improved catalytic efficiency or altered substrate specificity.

Identify small molecule inhibitors of these enzymes, which could serve as valuable research tools or potential therapeutic leads. h1.co

Table 2: Comparison of High-Throughput Screening Methods for Glycosyltransferases

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Coupled Enzyme Assays | The product of the glycosyltransferase reaction is converted into a detectable signal by a secondary enzyme. whiterose.ac.uk | High sensitivity, adaptable to different enzymes. | Prone to interference from compounds that affect the coupling enzyme. bellbrooklabs.com |

| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or products for direct detection. whiterose.ac.uk | Direct measurement, high sensitivity. | Requires synthesis of specific labeled substrates. |

| Luminescence-Based Assays | Detects the release of nucleotide diphosphates (e.g., UDP) through a luciferase-based system. nih.gov | Generic for many glycosyltransferases, high sensitivity. | Can be costly. |

Computational Approaches in Predicting this compound Interactions and Reactivity

In parallel with experimental approaches, computational modeling provides a powerful and complementary tool for investigating the properties of this compound. nih.gov In silico methods can be used to predict its interactions with proteins and other biomolecules, as well as to understand its intrinsic chemical reactivity. researchgate.netmdpi.comnih.gov These computational studies can guide experimental design and provide a theoretical framework for interpreting experimental results. mdpi.com

Molecular docking is a widely used computational technique that predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can be used to screen virtual libraries of proteins to identify potential binding partners for this compound. nih.gov By modeling the interactions between this compound and the active sites of enzymes, researchers can gain insights into the molecular basis of substrate recognition and catalysis. researchgate.net

Molecular dynamics simulations can be used to study the dynamic behavior of this compound and its complexes with proteins over time. These simulations can provide information about the conformational changes that occur upon binding and the stability of the resulting complex. mdpi.com Furthermore, quantum mechanical calculations can be employed to investigate the electronic structure and reactivity of this compound, helping to predict its susceptibility to enzymatic or chemical modification.

These computational approaches are becoming increasingly sophisticated and accurate, driven by advances in algorithms and computing power. nih.gov They offer a cost-effective and rapid means of generating hypotheses about the function of this compound that can then be tested experimentally. researchgate.net

Table 3: Computational Methods in this compound Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the binding of this compound to proteins. nih.gov | Identification of potential protein targets and binding modes. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of this compound-protein complexes. mdpi.com | Understanding conformational changes and complex stability. |

| Quantum Mechanics | Investigating the electronic structure and reactivity of this compound. | Prediction of reaction mechanisms and sites of chemical modification. |

Exploration of Undiscovered Biological Roles for this compound and Related Compounds

While some biological activities of this compound may be known, it is likely that many of its functions remain to be discovered. Future research should aim to explore these uncharted territories, potentially revealing novel roles in cellular signaling, stress response, and intercellular communication. Drawing parallels with other known phosphosugars can provide a valuable starting point for these investigations.

For example, many phosphorylated sugars serve as key signaling molecules in both prokaryotic and eukaryotic organisms. It is plausible that this compound could act as a second messenger, relaying information from cell surface receptors to intracellular targets. Its phosphorylation could also serve as a regulatory switch, modulating the activity of proteins or enzymes.

Another avenue of exploration is the potential role of this compound in stress response pathways. In many organisms, the accumulation of specific sugars or their derivatives is a common response to environmental stressors such as osmotic shock, temperature fluctuations, or oxidative stress. This compound could be involved in protecting cells from damage under adverse conditions.

Furthermore, the possibility that this compound is involved in intercellular communication should not be overlooked. In some systems, small molecules are secreted by cells and act as signals to neighboring cells. Investigating the potential for this compound to be transported out of the cell and to elicit responses in other cells could open up new areas of research.

A systematic approach to uncovering these new biological roles will likely involve a combination of genetic, biochemical, and cell biological techniques. For instance, creating mutant organisms that are unable to synthesize or degrade this compound and then analyzing their phenotypes under various conditions could provide valuable clues to its function.

Synthetic Biology Approaches for Tailored Phosphoglucoside Production

The ability to produce this compound and its derivatives in a controlled and scalable manner is essential for both basic research and potential biotechnological applications. Synthetic biology offers a powerful toolkit for engineering microorganisms to produce these compounds with high efficiency and specificity. nih.govnih.govmdpi.com

Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. researchgate.net In the context of this compound production, this could involve:

Pathway Engineering: Assembling known or novel biosynthetic pathways for this compound in a suitable host organism, such as E. coli or yeast. nih.gov This might involve introducing genes from other organisms that encode the necessary enzymes.

Enzyme Engineering: Modifying the properties of key enzymes in the biosynthetic pathway to improve their activity, stability, or substrate specificity. This can be achieved through techniques such as directed evolution.

Metabolic Engineering: Optimizing the metabolism of the host organism to channel more resources towards the production of this compound. nih.gov This could involve deleting competing metabolic pathways or overexpressing key precursor-supplying enzymes.

Regulatory Circuit Design: Implementing synthetic gene circuits to control the expression of the biosynthetic pathway in a predictable and tunable manner. mit.edu This could allow for inducible or feedback-regulated production of this compound.

These synthetic biology approaches will not only facilitate the production of this compound for research purposes but could also enable the creation of novel phosphoglucoside derivatives with tailored properties. nih.gov By combining enzymes with different specificities in novel combinations, it may be possible to generate a diverse array of phosphoglucosides with potentially new and interesting biological activities.

Table 4: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Uridine diphosphate (UDP) | |

| Uridine diphosphate glucose | |

| Guanosine diphosphate mannose | |

| Cytidine monophosphate N-acetylneuraminic acid | |

| Dolichol-phosphate | |

| para-nitrophenyl | |

| 4-methylumbelliferyl | |

| NADH | |

| ATP | |

| Resazurin | |

| Resorufin | |

| Malvidin-3-glucoside | |

| Trehalose-6-phosphate | |

| Maltose | |

| Glycogen | |

| Serine | |

| Ganglioside GM3 | |

| Ceramide | |

| 3Z,6Z,9Z-pentacosatriene | |

| Calcein-AM | |

| Sucrose (B13894) | |

| Inositol | |

| 3-HB | |

| 3-HV | |

| 3-HP |

Q & A

Q. How to address potential biases in this compound studies due to non-random sampling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.